(1-benzyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol
Description
(1-benzyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
(1-benzylbenzimidazol-2-yl)-(4-methylphenyl)-phenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O/c1-21-16-18-24(19-17-21)28(31,23-12-6-3-7-13-23)27-29-25-14-8-9-15-26(25)30(27)20-22-10-4-2-5-11-22/h2-19,31H,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRUZEFPPUAPRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol typically involves the condensation of 1,2-phenylenediamine with benzyl chloride to form the benzimidazole core. This is followed by the introduction of the 4-methylphenyl group through a Friedel-Crafts alkylation reaction. The final step involves the addition of the phenylmethanol group via a Grignard reaction or a similar nucleophilic addition reaction.
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Condensation Reaction
Reactants: 1,2-phenylenediamine, benzyl chloride
Conditions: Reflux in ethanol or methanol, presence of a base like sodium hydroxide
Product: Benzyl-substituted benzimidazole
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Friedel-Crafts Alkylation
Reactants: Benzyl-substituted benzimidazole, 4-methylbenzyl chloride
Conditions: Anhydrous aluminum chloride as a catalyst, dichloromethane as a solvent
Product: (1-benzyl-1H-benzimidazol-2-yl)(4-methylphenyl)benzene
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Grignard Reaction
Reactants: (1-benzyl-1H-benzimidazol-2-yl)(4-methylphenyl)benzene, phenylmagnesium bromide
Conditions: Ether as a solvent, low temperature
Product: (1-benzyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the phenylmethanol moiety can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The benzimidazole ring can undergo reduction reactions, typically using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water
Reduction: Hydrogen gas with palladium on carbon
Substitution: Chlorine or bromine in the presence of a Lewis acid like iron(III) chloride
Major Products
Oxidation: (1-benzyl-1H-benzimidazol-2-yl)(4-methylphenyl)benzophenone
Reduction: Reduced benzimidazole derivatives
Substitution: Halogenated derivatives of the original compound
Scientific Research Applications
(1-benzyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antiviral activities due to the benzimidazole core.
Medicine: Potential use as a pharmacophore in the design of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1-benzyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. The phenylmethanol moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
1H-benzimidazole: The parent compound with a simpler structure and broad biological activity.
2-phenyl-1H-benzimidazole: Similar structure but lacks the benzyl and phenylmethanol substituents.
4-methyl-1H-benzimidazole: Contains a methyl group on the benzimidazole ring, offering different chemical properties.
Uniqueness
(1-benzyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol is unique due to its combination of a benzimidazole core with benzyl and phenylmethanol substituents. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
